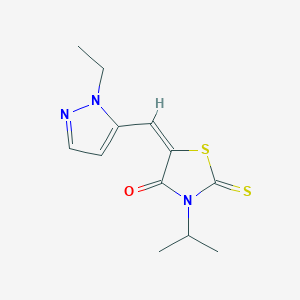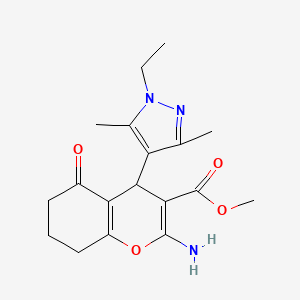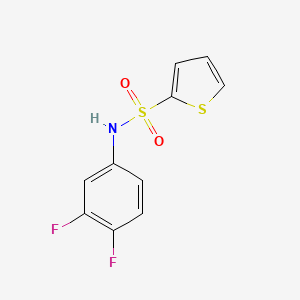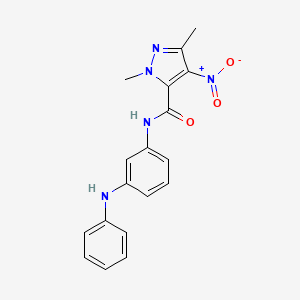
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Halogen Substituents: The halogen substituents (chlorine, fluorine, and iodine) are introduced through halogenation reactions using reagents such as chlorine gas, fluorine gas, and iodine monochloride.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the phenyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazoline derivatives.
Coupling Reactions: The phenyl groups can be modified through coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and various nucleophiles or electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Oxidation Products: Quinazoline derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s halogen substituents make it a candidate for the development of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen substituents can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The compound may also modulate signaling pathways and cellular processes, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-4(1H)-QUINAZOLINONE: Lacks the iodine substituent, which may affect its chemical reactivity and biological activity.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-BROMO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains a bromine substituent instead of iodine, which may alter its physical and chemical properties.
2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-CHLORO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains an additional chlorine substituent, which may influence its stability and reactivity.
Uniqueness
The presence of multiple halogen substituents (chlorine, fluorine, and iodine) in 2-(2,4-DICHLOROPHENYL)-3-(3-FLUOROPHENYL)-6-IODO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE makes it unique compared to similar compounds. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and potential applications. The iodine substituent, in particular, can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable candidate for various scientific research applications.
Propiedades
Fórmula molecular |
C20H12Cl2FIN2O |
|---|---|
Peso molecular |
513.1 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-3-(3-fluorophenyl)-6-iodo-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H12Cl2FIN2O/c21-11-4-6-15(17(22)8-11)19-25-18-7-5-13(24)10-16(18)20(27)26(19)14-3-1-2-12(23)9-14/h1-10,19,25H |
Clave InChI |
HNMKPKBXKKBCMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(NC3=C(C2=O)C=C(C=C3)I)C4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-2-[4-(ethylsulfonyl)piperazin-1-yl]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14929975.png)
![1-benzyl-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B14929976.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B14929985.png)
![2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929992.png)
![N-{2-[2-(benzyloxy)phenyl]-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}pyridine-4-carboxamide](/img/structure/B14929996.png)

![5-(3,4-dimethoxyphenyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14930001.png)
![1-[1-(2,6-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-methylphenyl)-1-(2-phenylethyl)thiourea](/img/structure/B14930006.png)
![2-[(4-Chlorophenoxy)methyl]-4-(7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)phenyl methyl ether](/img/structure/B14930008.png)

![3a-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B14930016.png)

![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14930034.png)

